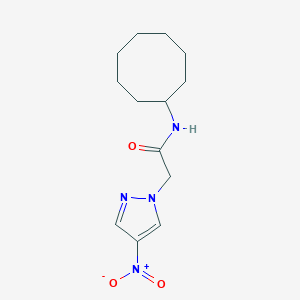![molecular formula C19H15N3O B446778 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 331739-46-9](/img/structure/B446778.png)
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol: is a chemical compound with the molecular formula C19H15N3O. . This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core structure, which is often associated with various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diphenylpyrazole with 2-methyl-3-oxobutanenitrile in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often require moderate temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings and the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
科学的研究の応用
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
3,5-Diphenylpyrazole: Shares the pyrazole core but lacks the pyrimidine ring.
2-Methylpyrazolo[1,5-a]pyrimidine: Similar core structure but different substituents.
3,5-Diphenylpyrimidine: Contains the pyrimidine ring but lacks the pyrazole moiety.
Uniqueness
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its combined pyrazolo[1,5-a]pyrimidine core and phenyl substituents, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .
特性
IUPAC Name |
2-methyl-3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-18(15-10-6-3-7-11-15)19-20-16(12-17(23)22(19)21-13)14-8-4-2-5-9-14/h2-12,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNVOFVATYXYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-dibromo-1-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B446696.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B446698.png)
![2-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B446700.png)
![[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE](/img/structure/B446701.png)
![Methyl 2-[(1-adamantylacetyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B446702.png)

![1-[3-(4-Ethoxyphenyl)acryloyl]-2-methylindoline](/img/structure/B446704.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethylphenyl)-2-furamide](/img/structure/B446705.png)
![Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B446706.png)
![Methyl 2-[(2-iodobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B446707.png)
![METHYL 5'-(4-TERT-BUTYLBENZAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B446712.png)
![(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B446715.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B446716.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B446718.png)
